molecular formula C27H22N6O7 B236959 dA-Aai CAS No. 127191-86-0

dA-Aai

Cat. No.: B236959
CAS No.: 127191-86-0
M. Wt: 542.5 g/mol
InChI Key: UJUDOVXXLPFCGM-UHFFFAOYSA-N
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Description

The compound dA-Aai is a DNA adduct formed by the interaction of aristolochic acid I (AAI) with deoxyadenosine (dA). Aristolochic acid I is a plant alkaloid known for its nephrotoxic and carcinogenic properties. The formation of this compound is significant as it is a biomarker for exposure to aristolochic acid and is associated with the development of upper urothelial cancer .

Chemical Reactions Analysis

dA-Aai undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include NADPH, cytochrome P450 enzymes, and NQO1 . The major product formed from these reactions is the this compound DNA adduct .

Biological Activity

Introduction

dA-Aai, or 7-deoxyadenosin-N-6-yl aristolochic acid I (this compound), is a DNA adduct formed from the metabolism of aristolochic acid I (AAI), a naturally occurring compound known for its carcinogenic properties. The biological activity of this compound is significant due to its implications in DNA damage and subsequent carcinogenesis, particularly in urothelial tumors associated with aristolochic acid nephropathy (AAN). This article reviews the biological activity of this compound, focusing on its formation, mechanisms of toxicity, and associated health risks.

Metabolic Pathways

Aristolochic acids undergo various metabolic transformations in the body, primarily in the liver and kidneys. AAI is bioactivated by enzymes such as cytochrome P450 (CYP) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the formation of reactive intermediates that can bind to DNA, forming adducts like this compound. The key pathways involved in the biotransformation of AAI are summarized below:

Enzyme Role Effect on AAI
CYP1A1Oxidative activationConverts AAI to reactive forms
NQO1Reductive activationEnhances formation of DNA adducts
CYP2C11DetoxificationReduces levels of active metabolites

Case Study Insights

Research has demonstrated that co-exposure to AAI and other aristolochic acids significantly increases the levels of this compound in vivo. For example, a study involving Wistar rats showed that treatment with an AAI/AAII mixture resulted in up to 4.5-fold higher levels of this compound compared to those treated with AAI alone. This increase correlates with enhanced carcinogenic potential due to the formation of pre-mutagenic lesions, which can lead to characteristic mutations in urothelial tumors .

Genotoxic Effects

The biological activity of this compound is primarily linked to its genotoxicity. The formation of DNA adducts like this compound can disrupt normal cellular processes, leading to mutations. These mutations are implicated in the development of various cancers, particularly bladder cancer associated with aristolochic acid exposure.

  • Mechanism of Action : this compound induces mutations through transversion mutations (A:T→T:A), which are characteristic of AAI exposure. This mutagenic potential has been observed in various studies using human bladder cell lines .

Toxicological Studies

In toxicological assessments, it was found that this compound levels correlate significantly with induced mutations in specific genes such as H-ras. Elevated levels of this compound were statistically significant in studies measuring mutation frequencies (MFs) in animal models exposed to AAI .

Table: Summary of Toxicological Findings

Study Type Findings
In vivo studiesIncreased this compound adducts correlate with tumors
Cell line assaysTransversion mutations observed
Enzyme activity assaysAltered enzyme levels affecting detoxification

Health Implications

The health implications associated with this compound are profound, particularly concerning its role in AAN and related cancers. Long-term exposure to aristolochic acids has been linked to chronic kidney disease and urothelial carcinoma. Understanding the biological activity of this compound is crucial for assessing risk factors associated with dietary intake or herbal remedies containing aristolochic acids.

Properties

IUPAC Name

12-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]imino-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O7/c1-37-14-4-2-3-11-18(14)21(22-19-12(27(36)32-22)5-15-24(20(11)19)39-10-38-15)31-25-23-26(29-8-28-25)33(9-30-23)17-6-13(35)16(7-34)40-17/h2-5,8-9,13,16-17,32,34-36H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUDOVXXLPFCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC3=C4C(=NC=N3)N(C=N4)C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127191-86-0
Record name 7-(Deoxyadenosin-N(6)-yl)aristolactam I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127191860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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